molecular formula C10H15NO3 B14150833 Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 89055-01-6

Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14150833
CAS No.: 89055-01-6
M. Wt: 197.23 g/mol
InChI Key: VWIDYBBQSSLCTM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with an ethyl ester and an oxoethyl group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction reactions can modify the oxoethyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Felodipine: Similar in structure and function to Ethyl 3-(2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate.

Uniqueness

This compound is unique due to its specific functional groups, which can be modified to create a variety of derivatives with different biological activities. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

CAS No.

89055-01-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 3-(2-oxoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-6-3-4-9(8-11)5-7-12/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

VWIDYBBQSSLCTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=CC(C1)CC=O

Origin of Product

United States

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